2-Ethyl-7-phenyl-1H-indene

Descripción general

Descripción

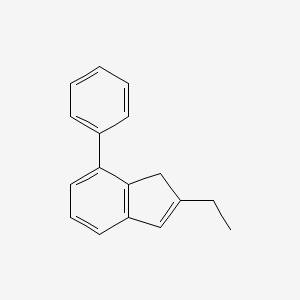

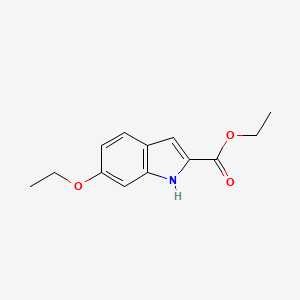

2-Ethyl-7-phenyl-1H-indene is a chemical compound with the molecular formula C17H16 . It has a molecular weight of 220.31 .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-7-phenyl-1H-indene consists of a three-ring system with two six-membered rings and one five-membered ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-7-phenyl-1H-indene are not detailed in the literature, general reactions of indene derivatives are known . For example, indene derivatives can undergo reactions such as cycloisomerization, carboannulation, and Suzuki coupling .Physical And Chemical Properties Analysis

2-Ethyl-7-phenyl-1H-indene has a predicted boiling point of 372.3±37.0 °C and a predicted density of 1.035±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Studies

2-Ethyl-7-phenyl-1H-indene and its derivatives have been explored in chemical synthesis. For instance, derivatives of 2-phenyl-1H-indene-1-one exhibit antibacterial properties against both gram-negative and gram-positive bacteria. These compounds have been characterized using various spectroscopic techniques and analyzed through density functional theory (DFT) (El‐Sheshtawy & Baker, 2014).

Polymer Solar Cells

Indene derivatives are also significant in the field of solar energy. Indene-C60 bisadduct (ICBA) has been used as an electron-cascade acceptor material in polymer solar cells. It enhances the power conversion efficiency of the cells, providing more routes for charge transfer at the donor/acceptor interface (Cheng, Li & Zhan, 2014).

Transition Metal Complexes

2-Phosphorus-substituted indenes, including variants of 2-ethyl-7-phenyl-1H-indene, are used in creating transition metal complexes. These compounds have been synthesized through various chemical reactions and analyzed for their potential in applications like organometallic chemistry (Kazul'kin et al., 2005).

Liquid Crystal Technology

5,6-Difluoro-1H-indene derivatives, related to 2-ethyl-7-phenyl-1H-indene, have been developed as novel core structures for liquid crystals. They exhibit high optical anisotropy and are useful in technologies requiring high nematic–isotropic transition temperature (Yokokoji, Shimizu & Inoue, 2009).

Material Science

In material science, indene derivatives are used in creating new polymers with interesting properties like thermoreversible polymerization/depolymerization and high solubility in organic solvents. Such materials are based on functionalized indene monomeric units and have potential applications in nanotechnology and polymer chemistry (Cappelli et al., 2007).

Metallocene Chemistry

2-Ethyl-7-phenyl-1H-indene derivatives are used in synthesizing metallocene complexes involving titanium and zirconium. These complexes, showing potential in polymerization processes, are synthesized by modifying the structures of indene molecules (Morton et al., 2014).

Propiedades

IUPAC Name |

2-ethyl-7-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTHSRTZOOWAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593571 | |

| Record name | 2-Ethyl-7-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-7-phenyl-1H-indene | |

CAS RN |

154380-63-9 | |

| Record name | 2-Ethyl-7-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

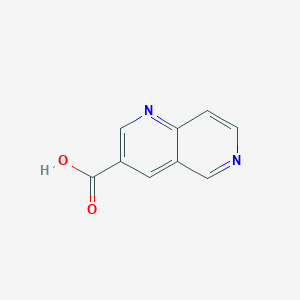

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

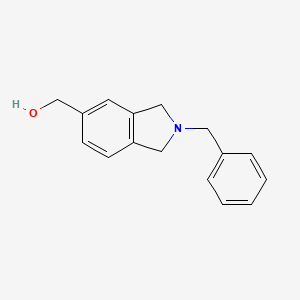

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

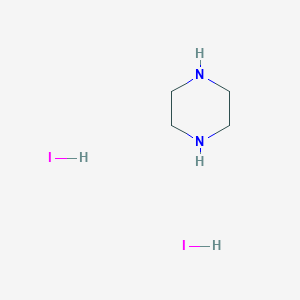

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)